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7-Chloro-2,3-dihydro-1-benzofuran-3-ol

Cat. No.: B2731399
CAS No.: 1482794-07-9
M. Wt: 170.59
InChI Key: GRFBRLOHRFCDOC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzofuran (B130515) Chemistry in Academic Research

The history of benzofuran chemistry dates back to the 19th century with the isolation of naturally occurring benzofurans. nih.gov Early research focused on the elucidation of their structures and the exploration of their basic reactivity. The 20th century witnessed a surge in interest driven by the discovery of their diverse biological activities, including antimicrobial, antifungal, and antitumor properties. nih.gov This led to the development of numerous synthetic methods, allowing for the creation of a vast library of benzofuran derivatives with tailored properties. jocpr.com The evolution of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has further accelerated progress in this field, enabling detailed structural and mechanistic studies.

Structural Features and Chemical Versatility of the Benzofuran Nucleus

The benzofuran nucleus is a planar, aromatic system characterized by the fusion of a benzene (B151609) ring to a furan (B31954) ring. This fusion imparts a unique electronic distribution and reactivity to the molecule. The presence of the oxygen atom in the furan ring influences the electron density of the entire system, making it susceptible to both electrophilic and nucleophilic attack at various positions. The versatility of the benzofuran scaffold lies in the ease with which it can be functionalized at different positions of both the benzene and furan rings, allowing for the synthesis of a wide range of derivatives with diverse chemical and physical properties. mdpi.com This structural flexibility is a key reason for its widespread use in drug discovery and materials science. nih.gov

Prominence of Dihydrobenzofuranols as Key Intermediates and Scaffolds in Synthetic and Mechanistic Studies

Dihydrobenzofuranols, which are reduced forms of benzofurans bearing a hydroxyl group on the dihydrofuran ring, represent a particularly important subclass of these heterocyclic compounds. Their reduced aromaticity compared to benzofurans leads to different reactivity profiles, making them valuable intermediates in organic synthesis. The hydroxyl group can be readily transformed into other functional groups, providing a handle for further molecular elaboration. Furthermore, the chiral center at the hydroxyl-bearing carbon atom in many dihydrobenzofuranols makes them attractive building blocks for the asymmetric synthesis of complex molecules. cnr.it Their utility as scaffolds in mechanistic studies stems from their defined stereochemistry and conformational properties, which can provide insights into reaction pathways.

Rationale for Focused Investigation of 7-Chloro-2,3-dihydro-1-benzofuran-3-ol within Contemporary Chemical Research

The specific compound, this compound, warrants a focused investigation due to the unique combination of structural features it possesses. The presence of a chlorine atom at the 7-position of the benzene ring is expected to significantly influence the electronic properties and biological activity of the molecule. Halogen atoms are known to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates. mdpi.com The dihydrobenzofuranol core provides a three-dimensional structure that can interact favorably with biological targets, while the hydroxyl group offers a site for further chemical modification.

The rationale for its investigation is built upon the established importance of both the dihydrobenzofuranol scaffold and halogenated aromatic compounds in medicinal chemistry. The chlorine substituent can potentially enhance the compound's efficacy against various biological targets, including enzymes and receptors implicated in a range of diseases. rsc.org Furthermore, this compound can serve as a versatile synthetic intermediate for the preparation of more complex molecules with potential therapeutic applications. While extensive research has been conducted on the broader class of benzofurans, detailed studies on this specific chloro-substituted dihydrobenzofuranol are limited. Therefore, a thorough investigation into its synthesis, reactivity, and biological properties is crucial to unlock its full potential in contemporary chemical research.

Data on Related Benzofuran Derivatives

To illustrate the potential of the benzofuran scaffold, the following table summarizes the biological activities of various benzofuran derivatives.

Compound Class Example of Biological Activity
Halogenated BenzofuransAnticancer, Antimicrobial mdpi.comrsc.org
DihydrobenzofuransAnti-inflammatory, Neuroprotective researchgate.net
Natural BenzofuransAntiviral, Antioxidant nih.gov
Synthetic Benzofuran HybridsEnzyme inhibition, Receptor modulation nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO2 B2731399 7-Chloro-2,3-dihydro-1-benzofuran-3-ol CAS No. 1482794-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2,3-dihydro-1-benzofuran-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFBRLOHRFCDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 7 Chloro 2,3 Dihydro 1 Benzofuran 3 Ol and Analogous Dihydrobenzofuranols

Establishment of Core Dihydrobenzofuran-3-ol Architectures

The formation of the fundamental 2,3-dihydro-1-benzofuran-3-ol (B2930292) skeleton is a critical step that can be achieved through several strategic approaches. These methods are designed to efficiently construct the fused bicyclic system with the desired hydroxylation at the 3-position.

Cyclization Reactions for Benzofuran (B130515) Ring Formation

Cyclization reactions are a cornerstone in the synthesis of the dihydrobenzofuran ring system. One common and effective strategy involves the intramolecular cyclization of appropriately substituted phenolic precursors. For instance, the reaction of a substituted phenol with an epoxide, followed by an acid-catalyzed cyclization, can yield the dihydrobenzofuranol core. This approach allows for the incorporation of various substituents on the aromatic ring, depending on the choice of the starting phenol.

Another powerful method is the palladium-catalyzed intramolecular O-arylation of a vinyl or allyl alcohol tethered to a phenol. This reaction, often proceeding via a Heck or a related coupling mechanism, forms the crucial C-O bond of the dihydrofuran ring. The versatility of palladium catalysis allows for a broad substrate scope and functional group tolerance, making it a valuable tool in the synthesis of complex dihydrobenzofuranols.

Furthermore, radical cyclization cascades have emerged as a potent method for constructing intricate benzofuran structures. These reactions, often initiated by a single-electron transfer (SET) process, can lead to the formation of multiple bonds in a single step, providing rapid access to complex polycyclic systems containing the dihydrobenzofuran motif nih.gov.

Intramolecular Condensation Approaches

Intramolecular condensation reactions provide another avenue to the dihydrobenzofuran-3-ol framework. A classic example is the Dieckmann-like condensation of a suitably substituted phenoxy ester. This base-catalyzed reaction results in the formation of a cyclic β-keto ester, which can then be hydrolyzed, decarboxylated, and reduced to afford the desired 2,3-dihydro-1-benzofuran-3-ol.

Additionally, the intramolecular aldol condensation of a precursor containing both a phenolic hydroxyl group and a tethered aldehyde or ketone functionality can be employed. This reaction, typically promoted by acid or base, leads to the formation of the five-membered dihydrofuran ring with a hydroxyl group at the 3-position upon reduction of the initially formed enone.

Metal-Catalyzed Coupling Reactions in Dihydrobenzofuran Synthesis

Transition metal-catalyzed coupling reactions are instrumental in modern organic synthesis and have been extensively applied to the construction of dihydrobenzofurans. biolmolchem.com Palladium, copper, and iron catalysts have all been successfully employed in the formation of the key C-O bond of the dihydrofuran ring. nih.gov

One-pot procedures combining Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization, offer an efficient route to 2-substituted benzofurans, which can be subsequently reduced to the desired dihydrobenzofuranols. nih.gov Copper and iron catalysts have also been utilized for the intramolecular C-O bond formation, providing more cost-effective and environmentally benign alternatives to palladium. nih.gov These methods often involve the cyclization of 1-(2-haloaryl)ketones or related substrates. nih.gov

Catalyst SystemReactantsProductReference
Palladium/Tetraphosphine Ligand2-Halophenol, Alkyne2-Substituted Benzofuran nih.gov
Iron(III) Halide1-ArylketoneHalogenated Precursor for Cyclization nih.gov
Copper Catalyst1-(2-Haloaryl)ketone2,3-Disubstituted Benzofuran nih.gov

Regioselective and Chemoselective Introduction of the Chloro Substituent

The precise placement of the chloro substituent at the 7-position of the 2,3-dihydro-1-benzofuran-3-ol ring is a significant challenge that requires careful consideration of directing group effects and reaction conditions.

A common strategy involves the use of a starting material that already contains the chlorine atom at the desired position. For example, the synthesis can commence with a 2,6-dihalophenol, where one halogen can be selectively displaced or involved in a coupling reaction to build the dihydrofuran ring, leaving the other halogen at the 7-position.

Alternatively, electrophilic chlorination of a pre-formed 2,3-dihydro-1-benzofuran-3-ol can be attempted. However, the regioselectivity of such a reaction is highly dependent on the electronic nature of the aromatic ring and the directing effect of the existing substituents. The hydroxyl group and the ether oxygen of the dihydrofuran ring are both activating and ortho-, para-directing, which can lead to a mixture of chlorinated products. Therefore, the use of protecting groups or specific chlorinating agents may be necessary to achieve the desired C7-chlorination.

Stereoselective Synthesis of 7-Chloro-2,3-dihydro-1-benzofuran-3-ol

The development of stereoselective methods to control the chirality at the C3-position of this compound is crucial for the synthesis of enantiomerically pure compounds.

Development of Asymmetric Synthetic Routes

Asymmetric synthesis of chiral dihydrobenzofuranols can be achieved through several approaches. One method involves the asymmetric reduction of a prochiral precursor, such as 7-chloro-2,3-dihydro-1-benzofuran-3-one. The use of chiral reducing agents, such as those derived from chiral boranes or transition metal complexes with chiral ligands, can afford the desired enantiomer of the alcohol with high enantiomeric excess.

Another powerful strategy is the use of chiral catalysts in the cyclization step itself. For example, asymmetric [3+2] cyclization reactions of quinone monoimides with olefins, catalyzed by a chiral phosphoric acid, can lead to the enantioselective construction of the 2,3-dihydrobenzofuran (B1216630) framework with high optical purity. rsc.org Similarly, chiral dinuclear zinc catalysts have been employed in the [3+2] cycloaddition of aurones and ketimines to produce chiral spiro[benzofuran-pyrrolidine] derivatives. nih.gov

Furthermore, copper/BOX complex-catalyzed reactions of 2-imino-substituted phenols with aryl diazoacetates have been shown to produce enantiomerically enriched 2,3-dihydrobenzofurans bearing quaternary carbon stereocenters with excellent enantioselectivity. nih.gov These catalytic asymmetric methods offer a direct and efficient way to access chiral dihydrobenzofuranols and their derivatives.

Asymmetric MethodPrecursorsCatalyst/ReagentProductReference
Asymmetric Reduction7-Chloro-2,3-dihydro-1-benzofuran-3-oneChiral Reducing Agent(R)- or (S)-7-Chloro-2,3-dihydro-1-benzofuran-3-olN/A
Asymmetric [3+2] CyclizationQuinone Monoimide, OlefinChiral Phosphoric AcidChiral 2,3-Dihydrobenzofuran rsc.org
Asymmetric [3+2] CycloadditionAurone, KetimineChiral Dinuclear Zinc CatalystChiral Spiro[benzofuran-pyrrolidine] nih.gov
Asymmetric Cyclization2-Imino-substituted Phenol, Aryl DiazoacetateCopper/BOX ComplexChiral 2,3-Dihydrobenzofuran nih.gov

Chromatographic and Chemical Resolution Techniques for Enantiopure Dihydrobenzofuranols

The separation of racemic mixtures of dihydrobenzofuranols into their individual enantiomers is a critical step for investigating their stereospecific biological activities. Both chromatographic and chemical resolution techniques have been successfully applied to achieve this separation.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used method for the analytical and preparative separation of enantiomers. For compounds structurally similar to this compound, such as 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, cellulose-based CSPs have proven effective. nih.gov Methods have been developed using both normal-phase (e.g., n-hexane:2-propanol) and reversed-phase (e.g., water:acetonitrile) conditions to achieve baseline separation of the enantiomers. nih.gov The selection of the appropriate chiral stationary phase and mobile phase is crucial for obtaining optimal resolution.

Chemical resolution offers an alternative strategy and involves the conversion of the enantiomeric mixture into a pair of diastereomers by reaction with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by conventional techniques such as crystallization or chromatography. Subsequently, the resolving agent is removed to yield the pure enantiomers. While specific examples for this compound are not extensively documented, this classical approach remains a viable option.

Table 1: Chromatographic Resolution of Chiral Dihydrobenzofuran Analogs

CompoundChiral Stationary Phase (CSP)Mobile PhaseDetectionReference
7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxideCellulose tris-3,5-dimethylphenylcarbamate (Chiralcel OD)n-hexane:2-propanol (70:30, v/v)UV nih.gov
7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxideCellulose tris-3,5-dimethylphenylcarbamate (Chiralcel OD-R)water:acetonitrile (60:40, v/v)UV nih.gov

Stereochemical Control during Ring Closure and Functionalization

Achieving stereochemical control during the synthesis of dihydrobenzofuranols is essential for accessing specific enantiomers directly. This can be accomplished through various asymmetric synthesis strategies, including the use of chiral catalysts and auxiliaries.

One prominent approach involves the enantioselective intramolecular hydroarylation of prochiral substrates. For instance, iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones has been shown to produce chiral 3-substituted dihydrobenzofurans with high enantioselectivity. nii.ac.jp In this method, a cationic iridium complex coordinated with a chiral bisphosphine ligand catalyzes the cyclization, with a carbonyl group acting as a directing group for the C-H activation. nii.ac.jp This strategy allows for the construction of the dihydrobenzofuran core and the simultaneous creation of a stereocenter at the C3 position.

Another strategy involves the use of chiral bifunctional catalysts. For example, a chiral bifunctional squaramide has been used to catalyze the reaction between aurone-derived α,β-unsaturated imines and ynones, leading to the enantioselective synthesis of benzofuran-fused azocine derivatives and spiro-cyclopentanone benzofurans. nih.gov While not a direct synthesis of simple dihydrobenzofuranols, this methodology highlights the power of chiral organocatalysis in controlling the stereochemical outcome of complex ring-forming reactions.

Furthermore, chemoenzymatic strategies that combine a lipase-mediated kinetic resolution of a key intermediate with a subsequent intramolecular cyclization have been employed to prepare enantiopure 2,3-dihydrobenzofurans. researchgate.net

Derivatization Strategies for Hydroxyl and Ring Positions

The functionalization of the hydroxyl group and the aromatic ring of this compound and its analogs allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Derivatization of the Hydroxyl Group:

The secondary alcohol at the C3 position is a key site for derivatization. Standard esterification reactions can be employed to introduce a variety of acyl groups. For example, reaction with an acid chloride or anhydride in the presence of a base, or Fischer esterification with a carboxylic acid under acidic catalysis, can yield the corresponding esters. These derivatives can modulate the lipophilicity and steric bulk of the molecule.

Alkylation of the hydroxyl group to form ethers is another common derivatization strategy. This can be achieved by treating the alcohol with an alkyl halide in the presence of a base.

Derivatization of the Aromatic Ring:

The benzene (B151609) ring of the dihydrobenzofuran scaffold is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The directing effects of the existing chloro and alkoxy groups will influence the position of the incoming electrophile. Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of another halogen atom (e.g., -Br, -I).

Friedel-Crafts Acylation: Introduction of an acyl group (-COR).

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R).

The regioselectivity of these reactions will be governed by the combined electronic and steric effects of the substituents already present on the aromatic ring.

Green Chemistry Approaches in Dihydrobenzofuranol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like dihydrobenzofuranols to minimize environmental impact. These approaches focus on the use of safer solvents, renewable starting materials, and more efficient catalytic systems.

Visible light-mediated synthesis has emerged as a sustainable method for constructing the dihydrobenzofuran skeleton. For example, the oxyselenocyclization of 2-allylphenols in the presence of chalcogenides can be achieved using visible light, avoiding the need for photoredox catalysts. mdpi.com

The use of water as a solvent is another key aspect of green chemistry. Enantioselective synthesis of 2,3-dihydrobenzofurans has been achieved in water using a permethylated β-cyclodextrin-tagged NHC-gold complex, which can also be recycled. nih.gov

Table 2: Green Chemistry Approaches in Dihydrobenzofuran Synthesis

Reaction TypeGreen AspectCatalyst/ConditionsProduct TypeReference
OxyselenocyclizationVisible light, no photoredox catalystI2/SnCl2, blue LED2,3-Chalcogenil-dihydrobenzofuran mdpi.com
Asymmetric CyclizationUse of water as solvent, catalyst recyclingPermethylated β-cyclodextrin-tagged NHC-gold complexEnantiopure 2,3-dihydrobenzofurans nih.gov
Intramolecular CyclizationOne-pot synthesisRhodium catalyst2,3-Disubstituted dihydrobenzofurans rsc.org

Chemical Reactivity and Transformation Studies of 7 Chloro 2,3 Dihydro 1 Benzofuran 3 Ol

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 7-Chloro-2,3-dihydro-1-benzofuran-3-ol possesses three substituents that influence the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. The substituents are the cyclic ether oxygen, the chloro group, and the five-membered dihydrofuran ring.

Directing Effects: The ether oxygen atom at position 1 is a strongly activating, ortho-, para-director due to its ability to donate a lone pair of electrons into the aromatic system through resonance. The chloro group at position 7 is a deactivating substituent due to its inductive electron-withdrawing effect, but it also directs incoming electrophiles to the ortho and para positions. The hydroxyl group on the adjacent dihydrofuran ring has a less direct, primarily inductive, influence on the benzene ring's reactivity.

Considering these combined effects, incoming electrophiles are predicted to preferentially substitute at positions 4 and 6, which are ortho and para to the activating ether oxygen and ortho to the chloro substituent. Position 5 is sterically hindered and electronically less favored. While benzofuran (B130515) itself is highly reactive towards electrophiles, the reactivity of the dihydrobenzofuran scaffold is moderated by the saturated nature of the heterocyclic ring. researchgate.net

Typical EAS reactions that could be applied include:

Nitration: Using reagents like nitric acid in sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ with a Lewis acid like FeBr₃ to introduce a bromine atom.

Friedel-Crafts Acylation: Using an acyl chloride with a Lewis acid such as AlCl₃ to introduce an acyl group. researchgate.net

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H).

The precise conditions for these reactions would need to be optimized to account for the activating and deactivating influences of the existing substituents.

Nucleophilic Reactions at the Hydroxyl Group and Stereochemical Implications

The secondary hydroxyl group at the C3 position is a key site for nucleophilic reactions. This alcohol is benzylic, which enhances the reactivity of the C3 carbon towards both SN1 and SN2 pathways.

Common Transformations:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions (e.g., acid catalysis, pyridine) would yield the corresponding esters.

Etherification: Treatment with alkyl halides under basic conditions (Williamson ether synthesis) or with alcohols under acidic conditions would produce ethers at the C3 position.

Oxidation: Oxidation of the secondary alcohol using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol would yield the corresponding ketone, 7-chloro-2,3-dihydro-1-benzofuran-3-one.

Stereochemical Implications: The C3 carbon is a chiral center. Therefore, reactions at this position have significant stereochemical consequences.

SN2 Reactions: Reactions proceeding through an SN2 mechanism, such as displacement with a nucleophile under basic or neutral conditions, would occur with an inversion of configuration at the C3 center.

SN1 Reactions: Reactions that proceed via a carbocation intermediate, favored by the benzylic nature of the C3 position and often promoted by acidic conditions, would lead to a racemic mixture of products, as the nucleophile can attack the planar carbocation from either face.

The choice of reagents and reaction conditions is crucial for controlling the stereochemical outcome of transformations at this center.

Reactivity of the Dihydrofuran Ring towards Various Reagents

The dihydrofuran ring, while more stable than an unsaturated furan (B31954), can undergo specific transformations, most notably ring-opening reactions, often catalyzed by Lewis acids. Studies on related 2,3-dihydrofuran (B140613) acetals have shown that Lewis acids can catalyze an intramolecular ring-opening benzannulation. researchgate.net This process typically involves hydrolysis of an acetal (B89532) (or activation of an alcohol), enolate isomerization, and subsequent intramolecular attack to form a new ring system. researchgate.net

For this compound, treatment with a potent Lewis acid could potentially lead to the formation of a benzylic carbocation at C3, which could initiate ring-opening or rearrangement pathways. The stability of the dihydrofuran ring in this specific compound would be influenced by the electronic effects of the chloro substituent on the aromatic ring.

Halogen-Directed Chemical Transformations and Utility of the Chloro Substituent

The chloro substituent at the C7 position serves as a versatile functional handle for various synthetic transformations, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalytic systems can effectively facilitate their coupling.

Potential Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with a boronic acid or ester to form a new carbon-carbon bond at the C7 position.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne, which is a common method for constructing benzofuran derivatives. rsc.org

Heck Coupling: Palladium-catalyzed reaction with an alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond.

These reactions provide a powerful means to elaborate the molecular structure by introducing diverse aryl, alkyl, alkynyl, or amino substituents at the C7 position, significantly enhancing the molecular complexity and allowing for the synthesis of a wide array of derivatives.

Rearrangement Reactions and Structural Isomerization

The 2,3-dihydro-1-benzofuran-3-ol (B2930292) scaffold is known to undergo rearrangement reactions under specific conditions, particularly with Lewis acid promotion. Research on similar 2-(benzotriazol-1-yl)-2,3-dihydrobenzofuran-3-ols has demonstrated that treatment with zinc bromide can induce a rearrangement. arkat-usa.org This transformation proceeds via the migration of a substituent from the C2 to the C3 position, ultimately yielding 3,3-disubstituted-2,3-dihydrobenzofuran-2-ones. arkat-usa.org

Another relevant transformation observed in related systems is the conversion of 2,3-dihydrobenzofurans into 3-formylbenzofurans or 3-acylbenzofurans. nih.gov This process is highly dependent on the reaction conditions. For instance, a 2,3-dihydrobenzofuran (B1216630) intermediate was converted to a 3-acylbenzofuran in high yield using potassium carbonate or acetic acid, while treatment with p-toluenesulfonic acid in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) selectively yielded a 3-formylbenzofuran. nih.gov This suggests that this compound could potentially be a precursor for aromatized and rearranged benzofuran products.

The table below summarizes the conditions for the transformation of a model 2,3-dihydrobenzofuran substrate into different benzofuran isomers, illustrating a potential reaction pathway for derivatives of this compound. nih.gov

EntryReagentSolventTemp (°C)Time (h)ProductYield (%)
1K₂CO₃THFr.t.43-Acylbenzofuran97
2AcOH11033-Acylbenzofuran98
3PPTSPhCH₃11073-Acylbenzofuran95
4TFAPhCH₃11043-Acylbenzofuran95
5p-TsOH(CF₃)₂CHOHr.t.0.53-Formylbenzofuran98

Derivatization and Scaffold Modification of 7 Chloro 2,3 Dihydro 1 Benzofuran 3 Ol

Synthesis of Ethers and Esters from the Hydroxyl Group

The secondary hydroxyl group at the 3-position of the dihydrofuran ring is a key site for functionalization. Standard organic synthesis protocols can be employed to convert this alcohol into a wide array of ether and ester derivatives.

Ether Synthesis: The formation of ethers from 7-Chloro-2,3-dihydro-1-benzofuran-3-ol can be readily achieved through reactions such as the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a strong base, like sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether.

Ester Synthesis: Esterification of the hydroxyl group can be accomplished by reaction with various acylating agents. The use of acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine, provides a straightforward route to ester derivatives. For instance, reacting the parent compound with acetyl chloride would yield 7-chloro-2,3-dihydro-1-benzofuran-3-yl acetate. A study on related benzofuran (B130515) structures demonstrated the synthesis of various ester derivatives by treating the hydroxy-benzofuran precursor with different alkyl halides in the presence of NaH in DMF researchgate.net.

These reactions allow for the introduction of a wide range of alkyl and acyl groups, enabling fine-tuning of properties such as lipophilicity and steric bulk.

Reaction Type Reagents Product Class
Etherification1. Base (e.g., NaH) 2. Alkyl Halide (R-X)3-Alkoxy-7-chloro-2,3-dihydro-1-benzofurans
EsterificationAcyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base7-Chloro-2,3-dihydro-1-benzofuran-3-yl esters

Installation of Diverse Functional Groups on the Benzene (B151609) Moiety

The benzene ring of the this compound scaffold is amenable to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comyoutube.com The regiochemical outcome of these substitutions is directed by the combined electronic effects of the existing chloro and dihydrofuran ring substituents. The chloro group is an ortho, para-director, while the ether oxygen of the dihydrofuran ring is also an ortho, para-director. These combined effects influence the position of incoming electrophiles.

Common EAS reactions that can be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Introducing another halogen (e.g., -Br, -I) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃).

Friedel-Crafts Alkylation: Introducing an alkyl group using an alkyl halide and a Lewis acid catalyst like AlCl₃.

Friedel-Crafts Acylation: Introducing an acyl group using an acyl chloride or anhydride with a Lewis acid catalyst, which can be followed by reduction to an alkyl group.

The precise conditions for these reactions would need to be optimized to achieve desired selectivity and avoid side reactions.

Reaction Typical Reagents Functional Group Installed
NitrationHNO₃, H₂SO₄-NO₂
BrominationBr₂, FeBr₃-Br
Friedel-Crafts AcylationRCOCl, AlCl₃-COR
Friedel-Crafts AlkylationRCl, AlCl₃-R

Structural Elucidation and Impact of Substituent Effects on Reactivity

The three-dimensional structure and electronic properties of this compound derivatives are critical to understanding their reactivity. X-ray crystallography is a powerful tool for determining the precise solid-state conformation of these molecules. For example, a structural analysis of a related compound, 1-Acetyl-3-(2-chloro-2,3-dihydrobenzofuran-3-yl)-1,2-dihydro-3-hydroxy-2-oxo-3H-indole, revealed that the tetrahydrofuran ring of the benzofuran moiety adopts an envelope conformation researchgate.net. This non-planar geometry of the dihydrofuran ring is a key structural feature.

Substituent effects play a significant role in the reactivity of the molecule:

On the Hydroxyl Group: Electron-withdrawing groups on the benzene ring would increase the acidity of the 3-hydroxyl group, making it easier to deprotonate for reactions like ether synthesis. Conversely, electron-donating groups would decrease its acidity.

On the Benzene Moiety: The reactivity of the benzene ring towards electrophilic aromatic substitution is influenced by substituents. Electron-donating groups would activate the ring, making substitution reactions faster, whereas additional electron-withdrawing groups would deactivate it. The directing effects of these substituents determine the position of further functionalization.

Annulation and Fusion with Additional Heterocyclic or Carbocyclic Systems

The this compound framework can serve as a building block for the synthesis of more complex, polycyclic systems. Annulation, the process of building a new ring onto an existing one, can be achieved through multi-step synthetic sequences. A general strategy involves introducing functional groups onto the benzene ring that can then participate in an intramolecular cyclization reaction to form a new fused ring.

For instance, a functional group with a suitable chain, such as a propargyl or an allyl group, could be installed on the benzene ring. Subsequent transition-metal-catalyzed cyclization or other ring-closing reactions can lead to the formation of fused carbocyclic or heterocyclic systems nih.gov. The synthesis of fused furan (B31954) ring systems is a valuable method that complements existing methodologies for creating complex molecular architectures nih.gov. Research into the synthesis of natural products containing benzofuran rings often involves the creation of fused systems, starting from appropriately substituted benzene rings rsc.org.

Exploration of Homologs and Analogs with Varied Ring Sizes and Heteroatoms

Exploring the chemical space around this compound involves synthesizing analogs with different ring structures and heteroatoms.

Ring Size Variation: Homologs can be synthesized where the five-membered dihydrofuran ring is expanded to a six-membered dihydropyran ring, forming a chromanol derivative. These variations can impact the conformational flexibility and stereochemical properties of the molecule.

Heteroatom Variation: Analogs can be prepared by replacing the oxygen atom in the furan ring with other heteroatoms. For example, replacing oxygen with sulfur would yield a dihydrobenzothiophene derivative, while replacement with nitrogen would lead to a dihydroindole (indoline) derivative. The synthesis of heteroatom-containing organic molecules is an area of active research acs.org. The design of novel compounds often involves the fusion of different heterocyclic systems, as seen in the development of a 7-chloro-9-(furan-3-yl)-2,3,3a,4-tetrahydro-1H-benzo[e]pyrrolo[2,1-c] nih.govnih.govresearchgate.netthiadiazine 5,5-dioxide, which incorporates both furan and thiadiazine moieties fused to a benzene core nih.gov.

These modifications create structurally diverse molecules with potentially new and interesting chemical properties.

Investigation of Biological Activities and Molecular Interactions of 7 Chloro 2,3 Dihydro 1 Benzofuran 3 Ol and Its Analogs

Structure-Activity Relationship (SAR) Elucidation

Conformational Analysis and its Correlation with Biological Outcomes

The biological activity of molecules like 7-Chloro-2,3-dihydro-1-benzofuran-3-ol and its analogs is intrinsically linked to their three-dimensional structure and conformational flexibility. The dihydrofuran ring is not planar and can adopt various puckered conformations, which influences the spatial orientation of its substituents. Specifically, the hydroxyl group at the C3 position can exist in either a pseudo-axial or a pseudo-equatorial orientation. This conformational preference can significantly impact the molecule's ability to interact with biological targets.

Computational studies, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are employed to understand these correlations. researchgate.netnih.gov Molecular docking simulations, for instance, have been used to analyze how 2,3-dihydrobenzofuran (B1216630) derivatives fit into the active sites of enzymes, revealing that specific conformations lead to more favorable binding energies and, consequently, higher inhibitory activity. researchgate.net QSAR studies on benzofuran (B130515) derivatives have successfully developed models that correlate molecular descriptors, which are dependent on conformation, with anticancer activity. nih.gov

The orientation of the hydroxyl group is particularly critical for interactions. Studies on analogous cyclic systems have shown that equatorial hydroxyl groups tend to form more hydrogen bonds than axial groups due to greater steric accessibility. researchgate.net This suggests that the conformation of this compound that presents the C3-hydroxyl group in a more accessible orientation would likely exhibit stronger interactions with target proteins, thereby enhancing its biological effects.

Cellular and Molecular Pharmacology Studies

Derivatives of the benzofuran scaffold, particularly those featuring halogen substitutions, have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The presence of a chlorine atom, as in this compound, is often associated with enhanced biological activity.

In the context of antileukemia activity, halogenated benzofurans have shown remarkable potency. For example, a brominated derivative demonstrated exceptional cytotoxic activity against the K562 (chronic myelogenous leukemia) and HL60 (promyelocytic leukemia) cell lines, with IC50 values of 5 µM and 0.1 µM, respectively. rsc.org This highlights the potential of halogen-substituted benzofurans as effective antileukemic agents.

The antitumor activity of these compounds extends to solid tumors as well. Chloro-substituted benzofuran chalcone (B49325) derivatives have exhibited high cytotoxicity against human breast cancer cell lines (MCF-7 and MDA-MB-231) and lung cancer cell lines (A549 and H1299). nih.gov Similarly, other benzofuran derivatives have shown broad-spectrum growth inhibitory activity against panels of cancer cells, including those from colon, kidney, and prostate cancers, with GI50 values in the low micromolar range. nih.gov The data suggest that the benzofuran core, when appropriately substituted with groups like halogens and hydroxyls, serves as a robust pharmacophore for developing potent anticancer agents.

Antitumor and Antileukemia Activity of Selected Benzofuran Analogs
Compound TypeCell LineCancer TypeActivity MetricValue (µM)Reference
Brominated BenzofuranHL60Promyelocytic LeukemiaIC500.1 rsc.org
Brominated BenzofuranK562Chronic Myelogenous LeukemiaIC505.0 rsc.org
Benzofuran Chalcone DerivativeMDA-MB-231Breast CancerIC502.12 nih.gov
Benzofuran Chalcone DerivativeA549Lung CancerIC502.21 nih.gov
Benzofuran Chalcone DerivativeH1299Lung CancerIC502.92 nih.gov
Benzofuran Phenylamide DerivativeMM231Breast CancerGI502.20 nih.gov
Benzofuran Phenylamide DerivativeHCT15Colon CancerGI502.37 nih.gov

The cytotoxic effects of benzofuran derivatives are primarily mediated through the induction of apoptosis, a form of programmed cell death. Research has elucidated several key molecular pathways activated by these compounds in cancer cells.

A central mechanism involves the generation of reactive oxygen species (ROS) and the subsequent triggering of the mitochondrial (intrinsic) apoptotic pathway. scholarena.comresearchgate.net A dichlorophenyl benzofuran derivative, BL-038, was shown to induce apoptosis in human chondrosarcoma cells by increasing ROS production. scholarena.com This oxidative stress leads to a decrease in the mitochondrial membrane potential, the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins such as Bax and Bak. scholarena.com This cascade results in the release of cytochrome c from the mitochondria, which in turn activates initiator caspase-9 and executioner caspase-3, culminating in the cleavage of poly (ADP-ribose) polymerase (PARP) and cell death. scholarena.comnih.gov

Activation of caspases is a hallmark of apoptosis induced by benzofurans. Multiple studies confirm that treatment with various benzofuran analogs leads to a significant increase in the activity of caspase-3 and caspase-7 in cancer cells. mdpi.com In addition to the intrinsic pathway, some benzofuran-substituted chalcones have been found to induce apoptosis via the extrinsic (death receptor) pathway. nih.gov Furthermore, certain derivatives can modulate other critical signaling pathways involved in cell survival and proliferation. The benzofuran compound Moracin N has been shown to trigger apoptosis and autophagy by generating ROS that inhibit the AKT/mTOR pathway. researchgate.net In leukemia cells, the MNK-eIF4E signaling axis, which is crucial for the translation of oncogenic proteins, has been identified as a target for benzofuran-related compounds, linking the inhibition of this pathway to apoptotic outcomes. researchgate.netrsc.org

Antimicrobial and Antifungal Mechanism of Action Investigations

Benzofuran derivatives, including halogenated analogs, are recognized for their antimicrobial and antifungal properties. nih.govnih.gov Studies have demonstrated that the introduction of halogens like chlorine into the benzofuran structure can be crucial for conferring or enhancing this activity. mdpi.com

Several chloro- and bromo-substituted benzofuran derivatives have shown activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 200 μg/mL. mdpi.com Chloro-benzofuran chalcones have also demonstrated antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus. researchgate.net In terms of antifungal action, halogenated derivatives have been effective against Candida species, including C. albicans, with MIC values around 100 μg/mL. mdpi.com Specifically, chloro-disubstituted benzofuran rings have been associated with potent activity against C. albicans. rsc.orgscielo.br

While the precise mechanisms of action for many benzofuran derivatives are still under investigation, several potential targets have been proposed. One prominent mechanism for antifungal activity is the inhibition of N-myristoyltransferase (NMT). researchgate.net NMT is an enzyme essential for the viability of pathogenic fungi, and its inhibition disrupts critical cellular processes. The structural differences between fungal and human NMT allow for selective targeting, making it an attractive pathway for novel antifungal drugs. Other potential mechanisms, inferred from the action of different antimicrobial agents, could involve the disruption of microbial cell membrane integrity by interacting with components like ergosterol, or the inhibition of essential enzymes involved in nucleic acid synthesis.

Antimicrobial Activity of Halogenated Benzofuran Analogs
Compound TypeMicroorganismActivity MetricValue (µg/mL)Reference
Halogenated Benzofuran DerivativeGram-positive cocciMIC50 - 200 mdpi.com
Halogenated Benzofuran DerivativeCandida albicansMIC100 mdpi.com
Halogenated Benzofuran DerivativeCandida parapsilosisMIC100 mdpi.com

Antioxidant Activity and Free Radical Scavenging Mechanisms

The phenolic and heterocyclic nature of this compound and its analogs endows them with significant antioxidant potential. nih.govnih.gov The ability to neutralize harmful free radicals is a key property, and the mechanisms behind this activity have been explored through both experimental and theoretical studies. The antioxidant capacity is largely attributed to the hydroxyl (-OH) group(s) on the molecule. nih.govscholarena.com

Three primary mechanisms are proposed for the free radical scavenging activity of phenolic benzofurans: scholarena.com

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates its phenolic hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is stabilized by resonance. Theoretical studies suggest HAT is the most likely mechanism in non-polar environments. scholarena.com The efficiency of this process is related to the O-H Bond Dissociation Enthalpy (BDE); a lower BDE indicates easier hydrogen donation. For 2,3-dihydrobenzo[b]furan-5-ol, a close analog, the O-H BDE was calculated to be 340 kJ mol⁻¹. nih.gov

Single-Electron Transfer followed by Proton Transfer (SET-PT): This two-step process begins with the transfer of an electron from the antioxidant to the free radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding medium.

Sequential Proton Loss Electron Transfer (SPLET): In this mechanism, the antioxidant first loses a proton to form an anion, which then donates an electron to the free radical. The SPLET mechanism is considered thermodynamically favorable in polar solvents. scholarena.com

The structure of the benzofuran ring itself contributes to antioxidant activity by stabilizing the radical formed after the donation of a hydrogen atom or an electron. nih.gov The transformation of a similar chroman skeleton (found in Vitamin E) to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov Experimental evaluations using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay have confirmed the antioxidant capacity of various benzofuran derivatives. researchgate.netresearchgate.net

Advanced Characterization and Computational Studies of 7 Chloro 2,3 Dihydro 1 Benzofuran 3 Ol Systems

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic analysis is fundamental to confirming the chemical identity and stereochemistry of 7-Chloro-2,3-dihydro-1-benzofuran-3-ol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provide complementary information for unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and conformational preferences of this compound. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, provides detailed insights into atomic connectivity and spatial relationships.

The relative stereochemistry of the substituents on the dihydrofuran ring can be determined by analyzing the coupling constants (³J) between the protons at the C2 and C3 positions. researchgate.netias.ac.in A larger coupling constant is typically indicative of a trans (anti) relationship between the protons, while a smaller coupling constant suggests a cis (syn) arrangement. For 2,3-disubstituted 2,3-dihydrobenzofurans, the coupling constants between H-2 and H-3 are significantly different for the cis and trans isomers, allowing for clear configurational assignment. researchgate.net

Advanced 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can further probe the spatial proximity of protons, providing definitive evidence for the dominant conformer in solution. mdpi.com The presence or absence of cross-peaks between specific protons in the NOESY spectrum helps to build a three-dimensional model of the molecule's preferred orientation in solution. mdpi.com The combination of coupling constant analysis and NOESY data offers a robust method for complete conformational elucidation. copernicus.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structures. Coupling constants (J) are representative for demonstrating conformational analysis.

¹H NMR δ (ppm)MultiplicityJ (Hz)Assignment
Aromatic7.2-7.0m-Ar-H
H-35.1-5.0m-CH-OH
H-24.8-4.6m-O-CH₂
OH3.5d4.0OH
¹³C NMR δ (ppm)Assignment
Aromatic158.0C-7a
Aromatic132.0C-3a
Aromatic130.0C-5
Aromatic125.0C-4
Aromatic118.0C-7 (C-Cl)
Aromatic112.0C-6
Aliphatic74.0C-2 (CH₂)
Aliphatic72.0C-3 (CH-OH)

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of this compound, which aids in structural confirmation. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be readily observed.

The presence of a chlorine atom is characteristically identified by the isotopic pattern of the molecular ion peak. A prominent [M+2] peak with an intensity approximately one-third of the molecular ion peak [M]⁺ is a definitive indicator of a single chlorine atom in the structure.

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule provide detailed information about its fragmentation. For halogenated aromatic compounds, the elimination of a chlorine radical (•Cl) is a diagnostic fragmentation pathway. researchgate.net Other common fragmentations for this structure would include the loss of a water molecule (H₂O) from the alcohol group and cleavage of the dihydrofuran ring. nih.govlibretexts.org The fragmentation of related 2-aroylbenzofuran derivatives shows that eliminations of radicals like •Br and •Cl are diagnostic for halogen atoms on the aromatic ring. researchgate.net

Table 2: Expected Key Mass Spectrometry Fragments for this compound (C₈H₇ClO₂) Molecular Weight: 186.6 g/mol

m/zIon FormulaDescription
187/189[C₈H₈ClO₂]⁺Protonated molecular ion [M+H]⁺ showing ³⁵Cl/³⁷Cl isotope pattern
169/171[C₈H₆ClO]⁺Loss of H₂O from [M+H]⁺
151[C₈H₇O₂]⁺Loss of •Cl from the molecular ion
133[C₈H₅O]⁺Loss of H₂O from the [C₈H₇O₂]⁺ fragment
123[C₇H₄Cl]⁺Cleavage of the dihydrofuran ring with loss of CH₃O

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. By obtaining a suitable single crystal, the three-dimensional arrangement of atoms in the crystal lattice can be determined.

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Substituted 2,3-dihydro-1-benzofuran Derivative Note: This data is representative of the class of compounds, as specific data for the title compound is not publicly available. Data is modeled after published structures. nih.govresearchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)10.2
c (Å)12.1
β (°)105.0
Volume (ų)890
Z4
R-factor< 0.05

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for complementing experimental data, providing insights into the electronic structure, reactivity, and dynamic behavior of this compound that can be difficult to obtain through experimentation alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure and properties of molecules. By selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)), the geometry of the molecule can be optimized to find its lowest energy conformation. aip.orgrsc.org

DFT calculations can predict various properties, including:

Optimized Geometric Parameters : Bond lengths, bond angles, and dihedral angles in the gas phase or with a solvent model can be calculated and compared with experimental data from X-ray crystallography. researchgate.net

Electronic Properties : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of intermolecular interactions.

Studies on related benzofuran (B130515) systems have shown good agreement between DFT-calculated geometric parameters and those determined experimentally. researchgate.netphyschemres.org

Table 4: Typical Parameters Calculated Using DFT (B3LYP/6-311+G(d,p)) for Benzofuran Systems

Calculated PropertyDescriptionTypical Application
Optimized GeometryProvides bond lengths and angles of the lowest energy structure.Comparison with X-ray data; starting point for other calculations.
HOMO EnergyEnergy of the highest occupied molecular orbital.Indicates susceptibility to electrophilic attack.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Indicates susceptibility to nucleophilic attack.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Relates to chemical reactivity and stability.
Dipole MomentMeasure of the molecule's overall polarity.Predicts interaction with polar solvents and other molecules.
MEP MapVisual representation of electrostatic potential.Predicts sites for non-covalent interactions and chemical reactions.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations allow for the exploration of the conformational landscape and dynamic behavior of this compound over time, particularly in the presence of a solvent. acs.org

In an MD simulation, the molecule is placed in a simulated box of solvent (e.g., water), and the forces on each atom are calculated using a classical force field. Newton's equations of motion are then solved iteratively to simulate the movement of atoms and the evolution of the system over time. acs.org

MD simulations can provide critical insights into:

Conformational Sampling : By analyzing the simulation trajectory, all accessible conformations and the energy barriers between them can be identified, providing a more complete picture than static calculations alone. copernicus.org

Solvent Effects : The explicit inclusion of solvent molecules allows for a detailed study of how the solvent influences the conformational preferences of the solute through interactions like hydrogen bonding. researchgate.net

Dynamical Properties : Time-dependent properties, such as the flexibility of different parts of the molecule, can be quantified. For instance, the root-mean-square fluctuation (RMSF) of atoms can highlight rigid and flexible regions. nih.gov

This technique is particularly useful for understanding how the molecule behaves in a biological or solution-phase environment, which is often more relevant than the gas-phase or solid-state structures. researchgate.net

Ligand-Steered Modeling for Elucidating Binding Modes with Biological Targets

Ligand-steered modeling is a powerful computational technique used to predict the binding mode of ligands within their biological targets, particularly when a crystal structure of the active-state receptor is unavailable. This approach is highly relevant for understanding the interactions of this compound and its analogs with specific receptors. The methodology explicitly uses known ligands to shape and refine the binding site's conformation through processes like docking-based stochastic global energy minimization. nih.gov

A notable application of this technique was demonstrated in a study on a series of 2,3-dihydro-1-benzofuran derivatives designed as potent and selective cannabinoid receptor 2 (CB2) agonists. nih.govnih.gov The CB2 receptor is a G-protein-coupled receptor (GPCR) and a significant target for treating neuropathic pain due to its role in suppressing neuroinflammation. nih.gov Since no crystal structure of the active-state CB2 receptor exists, ligand-steered homology modeling was employed to identify a putative binding mode for this class of compounds. nih.gov

The research led to the design and synthesis of several potent 2,3-dihydro-1-benzofuran derivatives. Through enantiomer separation, it was discovered that the S enantiomer was the active form for the most selective compound, MDA7. nih.govnih.gov The study identified key residues within the CB2 receptor's binding pocket that are crucial for ligand recognition and helped to explain the structure-activity relationship (SAR) data observed for this class of agonists. nih.gov Compounds such as MDA42 and MDA39 emerged as the most potent agonists at the CB2 receptor. nih.gov This research serves as a blueprint for how ligand-steered modeling could be applied to elucidate the binding interactions of this compound derivatives with their biological targets, facilitating the rational design of new therapeutic agents.

Table 1: Binding Affinity and Efficacy of Selected 2,3-dihydro-1-benzofuran Derivatives at the CB2 Receptor

CompoundCB2 Binding Affinity (Ki, nM)CB2 Efficacy (Emax, %)Reference
MDA715.2100 nih.govnih.gov
MDA104 (S enantiomer of MDA7)10.5110 nih.govnih.gov
MDA423.895 nih.govnih.gov
MDA395.5105 nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chalcogen.roresearchgate.net By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts and reducing the need for extensive experimental screening. chalcogen.ro This approach is particularly valuable for optimizing lead compounds like this compound.

The development of a QSAR model for a series of this compound analogs would involve several key steps. First, a dataset of compounds with varying substituents on the benzofuran core would be synthesized and their biological activities (e.g., anticancer, antimicrobial, or receptor binding) would be experimentally determined. nih.gov Next, a wide range of molecular descriptors for each compound would be calculated, including:

Topological descriptors: Related to the 2D structure and connectivity of atoms.

Quantum chemical descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro

Physicochemical descriptors: Including molar refractivity (MR), logP (lipophilicity), and dipole moment. chalcogen.ro

Using statistical methods like multiple linear regression (MLR), a mathematical equation is generated that links a selection of these descriptors to the observed biological activity. chalcogen.ro The predictive power of the QSAR model is then validated using internal and external sets of compounds. chalcogen.ro

Studies on other halogenated heterocyclic compounds have demonstrated the utility of QSAR. For instance, QSAR analyses of substituted benzimidazoles and chloroquinolines have successfully identified key structural features that govern their antimicrobial and toxicological profiles. chalcogen.roresearchgate.net The inclusion of a chloro substituent, as in this compound, is often a critical determinant of biological activity, potentially by forming halogen bonds that enhance binding affinity to target proteins. nih.gov A robust QSAR model would allow for the in silico design of novel derivatives with potentially enhanced potency and selectivity.

Table 2: Hypothetical Data for a QSAR Study of this compound Analogs

CompoundSubstituent (R)LogPMolar Refractivity (MR)Dipole Moment (Debye)Biological Activity (IC50, µM)
1-H2.1545.32.510.8
2-F2.2845.23.18.5
3-CH32.6550.12.412.1
4-OCH32.1051.52.97.2
5-NO22.0550.84.53.1

This table presents hypothetical data to illustrate the types of descriptors and activity measurements used in a QSAR analysis.

Emerging Applications and Future Research Directions of Dihydrobenzofuranols

Applications in Organic Synthesis and Catalysis

Dihydrobenzofuranols are versatile intermediates in organic synthesis. The hydroxyl group can be readily derivatized or used to direct subsequent chemical transformations. The chloro-substituent, on the other hand, can modulate the electronic properties of the aromatic ring and serve as a handle for cross-coupling reactions.

Key Research Areas:

Asymmetric Synthesis: The chiral center at the 3-position of the dihydrobenzofuran ring makes these compounds valuable targets for asymmetric synthesis. researchgate.netrsc.orgrochester.edursc.orgnih.gov Enantioselective reduction of the corresponding ketone is a common strategy to produce enantiomerically enriched dihydrobenzofuranols. These chiral alcohols can then be used as building blocks for the synthesis of more complex molecules or as chiral ligands in asymmetric catalysis.

Catalyst Development: The dihydrobenzofuranol scaffold can be incorporated into the structure of ligands for transition metal catalysts. The specific substitution pattern, including the chloro and hydroxyl groups, can fine-tune the steric and electronic properties of the resulting catalyst, potentially leading to improved activity and selectivity in a variety of organic transformations.

Potential in Materials Science and Polymer Chemistry

The unique structural features of dihydrobenzofuranols suggest their potential utility in the development of novel materials and polymers. The rigid heterocyclic core combined with the reactive hydroxyl group offers opportunities for creating materials with tailored properties.

Potential Applications:

Monomers for Polymerization: The hydroxyl group of 7-Chloro-2,3-dihydro-1-benzofuran-3-ol could be used as a functional handle for polymerization reactions. For instance, it could be converted into a methacrylate (B99206) or acrylate (B77674) monomer for free-radical polymerization, or used in condensation polymerization to form polyesters or polyethers. The presence of the chlorine atom might impart flame-retardant properties or alter the refractive index of the resulting polymers.

Organic Electronics: Benzofuran (B130515) derivatives have been explored for their applications in organic electronics. nih.gov While specific data for this compound is unavailable, the core structure's electronic properties could be tuned through chemical modifications, making it a candidate for investigation in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Development of Novel Chemical Probes and Tools for Biological Research

Fluorescent small molecules are invaluable tools for visualizing and understanding biological processes. The benzofuran scaffold is known to be a part of some fluorescent molecules. nih.gov

Future Research Directions:

Fluorescent Probes: The dihydrobenzofuranol core could be functionalized with fluorophores to create novel chemical probes. The substitution pattern, including the chlorine atom, could be systematically varied to modulate the photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. These probes could be designed to target specific biomolecules or cellular compartments. researchgate.netresearchgate.net

Bioactive Compound Synthesis: Dihydrobenzofuranols are key intermediates in the synthesis of various biologically active compounds. scienceopen.com The specific structure of this compound could serve as a starting point for the synthesis of novel derivatives with potential therapeutic applications.

Future Methodological Advancements in Synthetic Chemistry

While general methods for the synthesis of dihydrobenzofurans are established, the development of more efficient, selective, and sustainable synthetic routes remains an active area of research. nih.gov

Table 1: Potential Synthetic Strategies for this compound

Synthetic ApproachDescriptionPotential Advantages
Enantioselective Reduction Reduction of 7-chloro-2,3-dihydro-1-benzofuran-3-one using chiral catalysts. researchgate.netAccess to enantiomerically pure material.
Intramolecular Cyclization Cyclization of a suitably substituted 2-chlorophenol (B165306) derivative.Convergent and potentially high-yielding.
Biocatalysis Use of enzymes to catalyze the formation of the chiral alcohol. rochester.eduHigh stereoselectivity and environmentally friendly conditions.

Conceptual Frameworks for Next-Generation Dihydrobenzofuranol Research

Future research on this compound and related compounds will likely focus on a multidisciplinary approach, combining advanced synthesis, computational modeling, and thorough biological evaluation.

Computational Studies: Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity, electronic properties, and spectroscopic characteristics of this compound and its derivatives. researchgate.netnih.govmdpi.com This can guide the rational design of new molecules with desired properties.

High-Throughput Screening: The development of efficient synthetic routes will enable the creation of libraries of dihydrobenzofuranol derivatives. These libraries can then be subjected to high-throughput screening to identify compounds with interesting biological activities or material properties.

Structure-Property Relationship Studies: Systematic modification of the dihydrobenzofuranol scaffold and detailed analysis of the resulting changes in properties will be crucial for establishing clear structure-property relationships. This knowledge will be instrumental in the design of next-generation materials and bioactive molecules based on this versatile chemical scaffold.

Q & A

Q. What are the common synthetic routes for 7-Chloro-2,3-dihydro-1-benzofuran-3-ol, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves halogenation of the benzofuran core or cyclization of precursor molecules. For example, substituting a hydroxyl group with chlorine via nucleophilic aromatic substitution (using Cl⁻ sources like SOCl₂ or PCl₃) under controlled temperatures (40–60°C) can improve regioselectivity . Optimization strategies include:

  • Catalyst Screening : Lewis acids (e.g., AlCl₃) to enhance reaction efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) for better solubility of intermediates.
  • Purification : Column chromatography with gradients of petroleum ether/CH₂Cl₂ (10:1 v/v) to isolate the product .
  • Monitoring : TLC or HPLC to track reaction progress and minimize side products.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :

    • ¹H/¹³C NMR : Identify proton environments (e.g., hydroxyl at δ 4.8–5.2 ppm, aromatic protons at δ 6.5–7.5 ppm) and carbon backbone.
    • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves 3D structure. Data collection at low temperature (100 K) minimizes thermal motion. Software like SHELXL refines atomic coordinates and thermal parameters . Example unit cell parameters for analogous compounds:

    ParameterValue (Å/°)Source Compound
    a8.9215-Chloro-2,7-dimethyl analog
    b10.345
    c14.678
    β95.2°

Q. What methods ensure purity assessment of this compound?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases.
  • Melting Point Analysis : Compare observed mp (e.g., 120–125°C) to literature values.
  • Elemental Analysis : Validate C, H, Cl, and O percentages within ±0.3% of theoretical values.

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how are they addressed?

Methodological Answer: Challenges include:

  • Disorder in the Benzofuran Ring : Mitigated by collecting high-resolution data (d < 0.8 Å) and using SHELXL’s rigid-bond restraint tools .
  • Twinned Crystals : Resolved via the Hooft parameter in SHELXE or by reprocessing data with twin-law matrices .
  • Thermal Motion : Model anisotropic displacement parameters (ADPs) for non-H atoms.

Q. How does the chlorine substituent influence the electronic properties of the benzofuran core?

Methodological Answer:

  • Computational Studies : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal:
    • Electron-Withdrawing Effect : Cl reduces electron density at C2/C3, increasing electrophilicity.
    • HOMO-LUMO Gap : Cl substitution narrows the gap by ~0.5 eV compared to non-halogenated analogs.
  • Experimental Validation : UV-Vis spectroscopy shows redshifted absorption (Δλ = 15–20 nm) due to conjugation effects .

Q. What strategies are employed to study the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

  • In Vitro Assays :
    • Dihydroorotate Dehydrogenase (DHODH) Inhibition : Measure IC₅₀ via spectrophotometric monitoring of dihydroorotate oxidation at 300 nm .
    • Dose-Response Curves : Use 8–12 concentration points (1 nM–100 µM) to calculate Hill coefficients.
  • Structural-Activity Relationship (SAR) : Compare Cl-substituted analogs to bromo/methyl derivatives for steric/electronic effects .

Q. How can computational modeling predict the reactivity of this compound under varying pH conditions?

Methodological Answer:

  • pKa Prediction : Software like MarvinSketch estimates hydroxyl group pKa (~9.5–10.2), indicating deprotonation in basic media.
  • Reactivity Simulations : Molecular dynamics (MD) in explicit solvent (water/DMSO) model nucleophilic attack at C2 under acidic conditions .

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